molecular formula C11H18N2S B13195826 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine

4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B13195826
M. Wt: 210.34 g/mol
InChI Key: IHABYQLWAAUHEM-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine is a heterocyclic compound that features both a thiazole and a piperidine ring The thiazole ring contains sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-bromo-4-isopropylthiazole with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. The use of automated reactors and real-time monitoring can help optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

    4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]morpholine: Contains a morpholine ring instead of a piperidine ring.

    4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine is unique due to the combination of the thiazole and piperidine rings, which can confer specific chemical and biological properties. The presence of the isopropyl group on the thiazole ring can also influence the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-piperidin-4-yl-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C11H18N2S/c1-8(2)10-7-14-11(13-10)9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3

InChI Key

IHABYQLWAAUHEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2CCNCC2

Origin of Product

United States

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